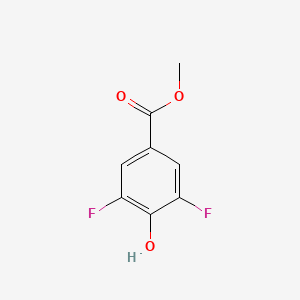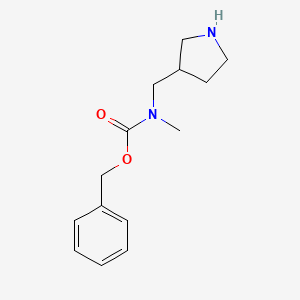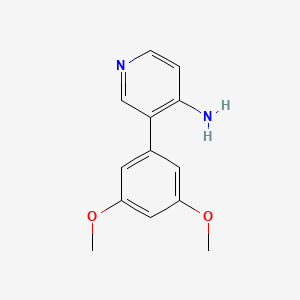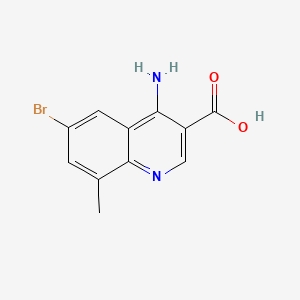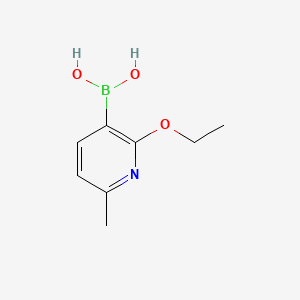
3-METHYLBUTYRYL-D9 CHLORIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methylbutyryl-d9 Chloride: is a deuterium-labeled compound, which means it contains deuterium atoms instead of hydrogen atoms. This compound is often used in scientific research, particularly in the fields of chemistry and biology, due to its unique properties. The molecular formula of this compound is C5D9ClO, and it has a molecular weight of 129.63 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methylbutyryl-d9 Chloride can be synthesized through the chlorination of 3-Methylbutyric acid-d9. The reaction typically involves the use of thionyl chloride (SOCl2) as the chlorinating agent. The reaction is carried out under anhydrous conditions to prevent the formation of by-products. The general reaction is as follows:
3-Methylbutyric acid-d9+SOCl2→3-Methylbutyryl-d9 Chloride+SO2+HCl
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and controlled environments helps in maintaining the quality of the compound .
Chemical Reactions Analysis
Types of Reactions: 3-Methylbutyryl-d9 Chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted products.
Hydrolysis: In the presence of water, it can hydrolyze to form 3-Methylbutyric acid-d9.
Reduction: It can be reduced to form 3-Methylbutanol-d9.
Common Reagents and Conditions:
Nucleophiles: Such as amines, alcohols, and thiols.
Hydrolysis Conditions: Typically involves aqueous solutions and mild heating.
Reduction Conditions: Often involves the use of reducing agents like lithium aluminum hydride (LiAlH4).
Major Products Formed:
Substitution Products: Depending on the nucleophile used.
3-Methylbutyric acid-d9: From hydrolysis.
3-Methylbutanol-d9: From reduction.
Scientific Research Applications
Chemistry: 3-Methylbutyryl-d9 Chloride is used as a precursor in the synthesis of various deuterium-labeled compounds. These compounds are valuable in studying reaction mechanisms and kinetics using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy.
Biology: In biological research, deuterium-labeled compounds like this compound are used to trace metabolic pathways. The incorporation of deuterium allows researchers to track the movement and transformation of molecules within biological systems.
Medicine: Deuterium-labeled compounds are used in drug development and pharmacokinetic studies. They help in understanding the absorption, distribution, metabolism, and excretion (ADME) of drugs.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications requiring high precision and stability.
Mechanism of Action
The mechanism of action of 3-Methylbutyryl-d9 Chloride primarily involves its reactivity as an acyl chloride. It can react with various nucleophiles to form acyl derivatives. The presence of deuterium atoms enhances its stability and allows for detailed studies using spectroscopic techniques. The molecular targets and pathways involved depend on the specific application and the type of reaction it undergoes .
Comparison with Similar Compounds
Isovaleryl Chloride: Similar in structure but lacks deuterium atoms.
3-Methylbutyryl Chloride: The non-deuterated version of 3-Methylbutyryl-d9 Chloride.
2-Methylbutyryl Chloride: A structural isomer with different reactivity.
Uniqueness: this compound is unique due to the presence of deuterium atoms, which provide enhanced stability and allow for precise tracking in research applications. This makes it particularly valuable in studies requiring high accuracy and detailed analysis .
Properties
CAS No. |
1219803-46-9 |
|---|---|
Molecular Formula |
C5H9ClO |
Molecular Weight |
129.631 |
IUPAC Name |
2,2,3,4,4,4-hexadeuterio-3-(trideuteriomethyl)butanoyl chloride |
InChI |
InChI=1S/C5H9ClO/c1-4(2)3-5(6)7/h4H,3H2,1-2H3/i1D3,2D3,3D2,4D |
InChI Key |
ISULZYQDGYXDFW-CBZKUFJVSA-N |
SMILES |
CC(C)CC(=O)Cl |
Synonyms |
3-METHYLBUTYRYL-D9 CHLORIDE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


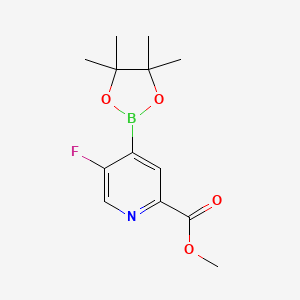
![4,4'-Difluoro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B596909.png)
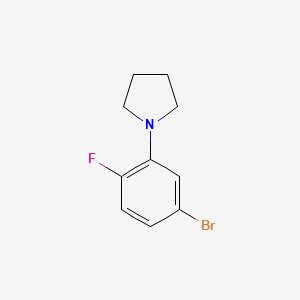
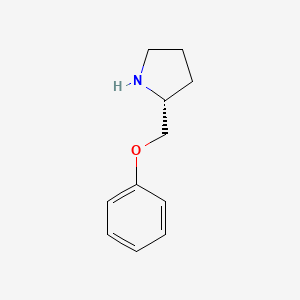


![2-Boc-7-oxo-8-oxa-2,6-diaza-spiro[4.5]decane](/img/structure/B596921.png)
